
4-amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-benzyl-3-mercapto-4H-[1,2,4]triazin-5-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a mercapto group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-benzyl-3-mercapto-4H-[1,2,4]triazin-5-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of benzylthiourea with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-benzyl-3-mercapto-4H-[1,2,4]triazin-5-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or alkylating agents.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted triazines with various functional groups.
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of 4-amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one involves several chemical reactions. One method includes the reaction of 6-amino-3(2H)mercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one with benzyl bromide in a methanolic ammonia solution. This process results in the formation of the desired compound, which can be characterized by X-ray crystallography to confirm its molecular structure .
Table 1: Synthesis Overview
Step | Reaction | Conditions | Product |
---|---|---|---|
1 | React 6-amino-3(2H)mercapto with benzyl bromide | Methanolic ammonia | This compound |
2 | Crystallization | Monoclinic space group P2(1)/c | Characterized structure |
Anticonvulsant Activity
Research indicates that compounds related to this compound exhibit anticonvulsant properties. A study demonstrated that derivatives of triazole compounds showed significant activity against seizures induced by pentylenetetrazol (PTZ). The structure–activity relationship (SAR) analysis highlighted that certain substitutions on the triazole ring enhance pharmacological efficacy .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Analogues were tested against various cancer cell lines (e.g., HCT-116, HepG2) using the MTT assay. Results indicated that specific substitutions on the thiazole ring led to remarkable effectiveness compared to standard chemotherapy agents .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of triazole derivatives in models of induced neuronal damage. The compounds exhibited protective capabilities against neuronal loss and gliosis in the entorhinal cortex, suggesting potential applications in treating neurodegenerative diseases .
Herbicidal Activity
The compound serves as an important intermediate in the synthesis of herbicides. For instance, 4-amino-6-tert-butyl-3-methylmercapto-1,2,4-triazin-5-one is derived from similar triazine structures and has been utilized effectively as a herbicide . The structural characteristics contribute to its efficacy in controlling unwanted vegetation.
Table 2: Agricultural Applications Overview
Application Type | Compound Name | Efficacy |
---|---|---|
Herbicide | 4-amino-6-tert-butyl-3-methylmercapto | Effective against broadleaf weeds |
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving various triazole derivatives, one compound demonstrated a median effective dose significantly lower than standard medications. This finding supports the hypothesis that modifications to the triazole framework can enhance therapeutic effects .
Case Study 2: Anticancer Screening
A series of synthesized analogues were tested for cytotoxicity against cancer cell lines. The results indicated that compounds with specific substituents on the thiazole ring showed superior activity when compared to conventional treatments like cisplatin .
Mechanism of Action
The mechanism of action of 4-Amino-6-benzyl-3-mercapto-4H-[1,2,4]triazin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one
- 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one
Uniqueness
4-Amino-6-benzyl-3-mercapto-4H-[1,2,4]triazin-5-one is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazine derivatives and contributes to its specific applications and mechanisms of action.
Biological Activity
4-Amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one is a nitrogen-containing heterocyclic compound belonging to the class of triazines. Its unique structure, characterized by an amino group, a mercapto group, and a benzyl substituent, contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C10H10N4OS, with a molecular weight of approximately 234.28 g/mol. The presence of the benzyl group enhances its chemical properties and biological activity compared to other triazine derivatives .
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activities through various mechanisms:
Case Studies
Several studies have investigated the biological activity of related triazine compounds:
- Antiviral Activity : A study evaluated a series of triazinones for their anti-yellow fever virus activity. Although not directly testing this compound, it provides insight into the potential antiviral properties of related compounds .
- Cytotoxicity Assays : Research on thiazole-integrated compounds has shown significant cytotoxic effects against cancer cell lines. The structure–activity relationship (SAR) indicated that certain substituents enhance activity, suggesting that similar modifications in 4-amino-6-benzyl derivatives could yield potent anticancer agents .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C10H10N4OS |
---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
4-amino-6-benzyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H10N4OS/c11-14-9(15)8(12-13-10(14)16)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,13,16) |
InChI Key |
LFDYJJXHTWHZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=S)N(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.